molecular formula C20H27NO3 B611464 Tralkoxydim CAS No. 87820-88-0

Tralkoxydim

Cat. No.: B611464
CAS No.: 87820-88-0
M. Wt: 329.4 g/mol
InChI Key: DQFPEYARZIQXRM-PGMHBOJBSA-N
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Description

Tralkoxydim is a cyclohexanedione herbicide primarily used for gramineous weed control . It is a systemic herbicide which exhibits quick absorption by plant leaves after application and translocation in the phloem to new growing points, causing weed whitening .


Synthesis Analysis

This compound can be synthesized through a multi-step reaction of 2,4,6-Trimethylbenzaldehyde with Aceton, Diethylmalonat, Pyridin, Propionylchlorid, and Ethoxyamin .


Molecular Structure Analysis

This compound has a molecular formula of C20H27NO3 . The structure of this compound indicates that E/Z isomerism is possible about the C-N bond. In the solid state, this compound exists in a twisted enol form (E-isomer). In non-polar solvents, it exists as two tautomeric forms in rapid equilibrium: a planar enol form and an aminoenone form .


Chemical Reactions Analysis

The degradation half-life of this compound in soil under aerobic conditions was found to be between 5.1 and 7.9 days, depending on the soil type . Under anaerobic and flooding conditions, half-life values were between 6.2 and 19.8 days for the same three soils .


Physical And Chemical Properties Analysis

This compound is a white to yellowish solid that is practically insoluble in water . The adsorption coefficient (Kd) was found to be between 1.00 and 8.60 for different types of soil .

Scientific Research Applications

Environmental Fate in Soils and Water-Sediment

Wu et al. (2017) investigated the degradation and adsorption of tralkoxydim in various Chinese soils and water-sediment environments. The study found that this compound's degradation half-life varied across different soil types and conditions. In aerobic soils, the half-life was between 5.1 to 7.9 days, while under anaerobic and flooding conditions, it extended up to 19.8 days. The study also noted that soil pH significantly affected this compound's degradation and adsorption, with its adsorption becoming smaller under alkaline conditions. This research is essential for assessing this compound's mobility and potential impact on groundwater, especially in alkaline soils (Wu, Shan, Kong, & He, 2017).

Effects on Wild Oat Control and Wheat Yield

Research by Xue and Stougaard (2006) focused on how spring wheat seed size and this compound rates affect wild oat control, wheat yield, and economic returns. The study demonstrated that both increased seed size and this compound rate led to reduced wild oat density and biomass, with the effects being additive. This suggests that using larger wheat seeds in conjunction with this compound can enhance wild oat control and improve wheat yield and economic returns (Xue & Stougaard, 2006).

Hepatic Porphyria in Small Mammals

A study by Pauli and Kennedy (2005) explored the species-specific effects of this compound on hepatic porphyria in small mammals. During pre-registration trials, this compound was found to cause hepatic porphyria and cholestasis in laboratory mice but not in rats or hamsters. The study extended to other small mammal species potentially exposed to this compound, revealing that only Mus musculus (CD-1 Swiss mice) were susceptible to its porphyrinogenic action (Pauli & Kennedy, 2005).

Comparative Studies with Other Herbicides

Kim et al. (2004) compared the herbicidal performance of EK-2612, a newly synthesized compound, with this compound. This study highlighted that while both EK-2612 and this compound were effective against grass weeds, EK-2612 showed better safety for rice, unlike this compound, which caused rice injury at similar application rates. This research provides insights into the selectivity and safety profiles of different herbicides in agricultural applications (Kim et al., 2004).

Mechanism of Action

Tralkoxydim, also known as Splendor or Achieve, is a cyclohexanedione herbicide . It is used to control wild oats, green foxtail, yellow foxtail, annual ryegrass (Italian), and Persian darnel in wheat and barley .

Safety and Hazards

Tralkoxydim is harmful if swallowed and is suspected of causing cancer. It is also toxic to aquatic life with long-lasting effects .

Future Directions

Given its properties and effects, future assessments on Tralkoxydim’s mobility and potential groundwater impact should focus on alkaline soil types where this compound adsorption becomes smaller .

Biochemical Analysis

Biochemical Properties

Tralkoxydim interacts with the Acetyl CoA carboxylase (ACCase) enzyme, disrupting fatty acid biosynthesis and lipid formation . The nature of these interactions involves the inhibition of the ACCase enzyme, which plays a crucial role in lipid biosynthesis .

Cellular Effects

The primary cellular effect of this compound is the disruption of lipid biosynthesis, which can significantly impact cell function . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, particularly in plants where it is primarily used.

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the ACCase enzyme . This inhibition disrupts the biosynthesis of fatty acids and lipids, leading to the death of the plant cells it targets .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to degrade over time . The degradation half-life of this compound in soil under aerobic conditions was found to be between 5.1 and 7.9 days . Under anaerobic and flooding conditions, half-life values were between 6.2 and 19.8 days .

Metabolic Pathways

This compound is involved in the metabolic pathway of lipid biosynthesis . It interacts with the ACCase enzyme, disrupting the normal flow of this pathway .

Transport and Distribution

This compound is absorbed by plant leaves and translocated in the phloem to new growing points . This indicates that it is transported and distributed within the cells and tissues of the plants it is applied to .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mode of action, it can be inferred that it localizes to areas of the cell involved in lipid biosynthesis, such as the cytoplasm where the ACCase enzyme typically resides .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tralkoxydim involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form N-ethyl-N-(2,6-dimethylphenyl)carbamate, which is then reacted with 2-chloroacrylonitrile to form Tralkoxydim.", "Starting Materials": [ "2,6-dimethylaniline", "ethyl chloroformate", "2-chloroacrylonitrile" ], "Reaction": [ "Step 1: 2,6-dimethylaniline is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form N-ethyl-N-(2,6-dimethylphenyl)carbamate.", "Step 2: N-ethyl-N-(2,6-dimethylphenyl)carbamate is then reacted with 2-chloroacrylonitrile in the presence of a base such as potassium carbonate to form Tralkoxydim.", "Step 3: The crude product is purified by recrystallization or column chromatography to obtain pure Tralkoxydim." ] }

87820-88-0

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

2-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C20H27NO3/c1-6-16(21-24-7-2)20-17(22)10-15(11-18(20)23)19-13(4)8-12(3)9-14(19)5/h8-9,15,22H,6-7,10-11H2,1-5H3/b21-16-

InChI Key

DQFPEYARZIQXRM-PGMHBOJBSA-N

Isomeric SMILES

CC/C(=N/OCC)/C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O

impurities

Technical material is 95% pure

SMILES

CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O

Canonical SMILES

CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O

Appearance

Solid powder

Color/Form

Off white to pale pink solid
Colorless solid

density

1.16 g/cu cm (dry);  1.13 g/cu cm (wet)

melting_point

106 °C
MP: 99-104 °C /Technical/

physical_description

White solid;  [Merck Index] Colorless or off-white to light pink solid;  [HSDB]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

In organic solvents at 24 °C (g/l): methanol = 25, acetone = 89, toluene = 213, hexane = 18, ethyl acetate = 100, dichloromethane = >500
In water (20 °C) = 5 mg/l (pH 5), 6.7 mg/l (pH 6.5), 9800 mg/l (pH 9)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Splendor;  Tralkoxydim;  Tralkoxydime

vapor_pressure

2.78X10-9 mm Hg @ 20 °C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethoxyamine hydrochloride (0.45 g) and then aqueous 1% sodium hydroxide (18.4 ml) were added to a solution of 3-hydroxy-5-mesityl-2-propionylcyclohex-2-en-1-one (1.2 g; 4.2 mmole) in anhydrous absolute ethanol (200 ml). The mixture was stirred at room temperature for a period of 4 hours and then the ethanol was removed by evaporation under reduced pressure using a rotary evaporator. The residue was treated with dichloromethane and the organic phase was washed twice with dilute aqueous hydrochloric acid and twice with water. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed by evaporation under reduced pressure to give the product, 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-mesitylcyclohex-2-en-1-one (1.25 g; 93%), as a pale yellow oil.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Name
3-hydroxy-5-mesityl-2-propionylcyclohex-2-en-1-one
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tralkoxydim

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